2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Description
Chemical Structure: The compound features a thiazole core substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected amino group and at position 5 with a carboxylic acid moiety. Its IUPAC name is 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid (CAS: EN300-382758) .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFLEDLPOVONCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624128 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302964-02-9 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions. The Boc group can be removed when necessary, allowing the amine to participate in further reactions.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides, suggesting that they may play a role in protein synthesis or modification.
Pharmacokinetics
Similar compounds have been noted for their use in peptide synthesis, which suggests they may be well-absorbed and distributed in biological systems.
Result of Action
Similar compounds have been used in the synthesis of peptides, suggesting that they may have a role in protein synthesis or modification.
Action Environment
The action of 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity. Additionally, temperature can influence the rate of reactions involving this compound.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₉H₁₁N₂O₄S
- Molecular Weight : ~243.26 g/mol (estimated based on structural analogs) .
- Role in Synthesis : The Boc group acts as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses, particularly in drug discovery and peptide coupling .
Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives
Structural Variants and Functional Modifications
The following table summarizes structural analogs, highlighting substituent variations and their implications:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |
|---|---|---|---|---|---|
| Target Compound | Boc-amino (2), COOH (5) | C₉H₁₁N₂O₄S | ~243.26 | EN300-382758 | Intermediate in peptide coupling ; anticancer agent synthesis |
| 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 3-Methylphenylamino (2), CF₃ (4), COOH (5) | C₁₂H₉F₃N₂O₂S | 302.28 | 886502-96-1 | Enhanced lipophilicity (CF₃ group); potential pharmacological activity |
| 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid | Piperidinyl-Boc (2), CH₃ (4), COOH (5) | C₁₅H₂₁N₃O₄S | 326.41 | N/A (Thermo Sci.) | Macrocyclic drug intermediates; 97% purity, irritant properties |
| Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate | Boc-aminomethyl (2), NH₂ (5), COOEt (4) | C₁₂H₁₉N₃O₄S | 301.36 | 2243508-34-9 | Prodrug potential (ester group); synthetic flexibility |
| 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid | 3-Methoxyphenylamino (2), COOH (5) | C₁₁H₁₁N₂O₃S | ~251.28 | N/A | Increased solubility (methoxy group); unconfirmed bioactivity |
| 2-{(Tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid | Boc-dimethylphenylamino (2), COOH (5) | C₁₇H₂₀N₂O₄S | 348.40 | 2680771-10-0 | Steric hindrance (dimethylphenyl); niche applications in targeted drug design |
Preparation Methods
Boc Protection of Ethyl 5-Aminothiazole-2-carboxylate
The first step employs ethyl 5-aminothiazole-2-carboxylate as the starting material. Reacting this with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) facilitates Boc protection. Key conditions include:
-
Molar ratios : 1:1.2 (amine:Boc anhydride)
-
Reaction time : 6 hours at room temperature
This step achieves an 88.2% yield of the intermediate ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a yellow solid.
Hydrolysis to the Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in methanol/water (1:1 v/v) at 55°C for 1 hour . Acidification with hydrochloric acid precipitates the final product. This method mirrors saponification procedures validated for analogous thiazole carboxylates.
Table 1: Reaction Conditions for Two-Step Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc anhydride, DMAP, THF, 25°C, 6 h | 88.2% |
| Ester Hydrolysis | NaOH (1 M), MeOH/H₂O (1:1), 55°C, 1 h | ~90%* |
*Theoretical yield based on analogous reactions.
Multi-Step Synthesis via Thiazole Ring Formation and Functionalization
An alternative approach constructs the thiazole ring with pre-installed functional groups, followed by Boc protection.
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis involves reacting thiourea derivatives with α-halocarbonyl compounds . For example:
Boc Protection of the Thiazole Amine
The free amine on the thiazole is protected using Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions include:
Direct Carboxylic Acid Functionalization
If the thiazole ring is synthesized with a pre-existing ester group (e.g., ethyl or methyl), hydrolysis follows as described in Section 1.2. Alternatively, oxidation of aldehydes to carboxylic acids using NaClO₂ and 2-methyl-2-butene in THF/t-BuOH achieves the transformation, as demonstrated in Scheme 4 of.
Table 2: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | Thiourea, α-halocarbonyl, AcOH, 60°C, 11 h | 67% |
| Boc Protection | Boc anhydride, TEA, DCM, 25°C, 12 h | 85%* |
| Oxidation | NaClO₂, 2-methyl-2-butene, THF/t-BuOH | 72% |
*Estimated based on analogous Boc protections.
Comparative Analysis of Methods
Efficiency and Scalability
The two-step method (Section 1) offers higher yields (~80% overall) and simpler purification, making it preferable for large-scale synthesis. In contrast, the multi-step approach (Section 2) is modular, allowing diversification of the thiazole substituents but requires additional steps and lower cumulative yields (~50%).
Q & A
Basic Research Questions
Q. What are the common coupling reagents and conditions for introducing 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid into peptide or small-molecule synthesis?
- Methodological Answer : This compound is frequently used in amide coupling reactions. Standard reagents include HATU, EDCl/HOBt, or DCC/DMAP in polar aprotic solvents like DMF or DCM. For example, coupling with benzyl 4-(aminomethyl)piperidine-1-carboxylate requires activation of the carboxylic acid group, typically under inert atmospheres at 0–25°C . Monitoring reaction progress via TLC or LC-MS is recommended to confirm completion.
Q. How can substitution reactions at the thiazole ring be optimized to preserve the Boc-protected amine group?
- Methodological Answer : Substitutions (e.g., with amines or thiols) require careful control of reaction conditions to avoid Boc deprotection. Use mild nucleophiles (e.g., methylamine) in DMF or DMSO at 50–80°C. Avoid strongly acidic/basic conditions; instead, employ catalytic bases like NaHCO₃. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and thiazole protons (δ 7.5–8.5 ppm).
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ for C₉H₁₁N₂O₄S: calc. 255.05) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under anhydrous conditions at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, moisture, or elevated temperatures, which may hydrolyze the Boc group or oxidize the thiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in reagent quality, solvent purity, or reaction scaling. Systematic optimization includes:
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.
- In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation.
- Scale-up validation : Reproduce small-scale successes in pilot reactors with controlled agitation and heating .
Q. What strategies ensure stereochemical integrity when synthesizing chiral derivatives of this compound?
- Methodological Answer : For enantioselective synthesis:
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., 4-iodophenylpropanoic acid derivatives).
- Asymmetric catalysis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP).
- Analytical validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Combine:
- Docking studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger.
- QSAR models : Corlate substituent electronic effects (Hammett σ values) with activity trends.
- MD simulations : Assess conformational stability in aqueous or lipid environments (e.g., GROMACS) .
Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactions?
- Methodological Answer : Perform:
- Kinetic profiling : Use stopped-flow UV-Vis to measure rate constants for substitutions or couplings.
- Isotopic labeling : Track reaction pathways with ¹⁸O or deuterated reagents.
- DFT calculations : Model transition states (e.g., Gaussian 16) to identify rate-limiting steps .
Q. How do structural modifications (e.g., thiazole substituents) impact solubility and bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
